Cas no 625435-02-1 (N-(2-Fluorophenyl)methylcyclopropanamine)

N-(2-Fluorophenyl)methylcyclopropanamine structure
625435-02-1 structure
Product Name:N-(2-Fluorophenyl)methylcyclopropanamine
Numero CAS:625435-02-1
MF:C10H12FN
MW:165.207386016846
MDL:MFCD04035532
CID:843860
PubChem ID:1080490
Update Time:2025-04-19

N-(2-Fluorophenyl)methylcyclopropanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine, N-cyclopropyl-2-fluoro- (9CI)
    • Cyclopropyl-(2-fluoro-benzyl)-amine
    • N-(2-fluorobenzyl)cyclopropanamine
    • AC1LL8M2
    • AC1Q4L8B
    • CTK5B5269
    • cyclopropyl[(2-fluorophenyl)methyl]amine
    • SureCN696339
    • CS-0208427
    • MFCD04035532
    • EN300-13470
    • DTXSID10360122
    • Cyclopropyl(2-fluorobenzyl)amine
    • TS-02221
    • STL372690
    • HMS1704O11
    • 625435-02-1
    • UZYPFBRRGVZJNV-UHFFFAOYSA-N
    • N-Cyclopropyl-2-fluorobenzylamine
    • AKOS000200520
    • J-522914
    • G30374
    • SCHEMBL696339
    • N-[(2-fluorophenyl)methyl]cyclopropanamine
    • Cyclopropyl-(2-fluorobenzyl)amine
    • N-(2-Fluorophenyl)methylcyclopropanamine
    • MDL: MFCD04035532
    • Inchi: 1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
    • Chiave InChI: UZYPFBRRGVZJNV-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC=CC=1CNC1CC1

Proprietà calcolate

  • Massa esatta: 165.095377549g/mol
  • Massa monoisotopica: 165.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 145
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 16-18 °C
  • Punto di ebollizione: 231.3±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 190.3±31.5 °C

N-(2-Fluorophenyl)methylcyclopropanamine Informazioni sulla sicurezza

N-(2-Fluorophenyl)methylcyclopropanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
042389-1g
Cyclopropyl-(2-fluoro-benzyl)-amine
625435-02-1 95
1g
£150.00 2022-03-01
Fluorochem
042389-5g
Cyclopropyl-(2-fluoro-benzyl)-amine
625435-02-1 95
5g
£450.00 2022-03-01
Fluorochem
042389-10g
Cyclopropyl-(2-fluoro-benzyl)-amine
625435-02-1 95
10g
£750.00 2022-03-01
TRC
F594250-100mg
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1
100mg
$64.00 2023-05-18
TRC
F594250-250mg
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1
250mg
$98.00 2023-05-18
TRC
F594250-500mg
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1
500mg
$150.00 2023-05-18
TRC
F594250-1g
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1
1g
$207.00 2023-05-18
Apollo Scientific
PC902081-1g
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1 97%
1g
£150.00 2025-02-22
Apollo Scientific
PC902081-5g
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1 97%
5g
£445.00 2025-02-22
abcr
AB349495-1 g
N-Cyclopropyl-2-fluorobenzylamine, 97%; .
625435-02-1 97%
1g
€246.00 2023-04-26
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd